molecular formula C11H19N2O2PS2 B097583 S-(4,6-Dimethyl-2-pyrimidinyl) O-ethyl O-propyl phosphorodithioate CAS No. 17702-79-3

S-(4,6-Dimethyl-2-pyrimidinyl) O-ethyl O-propyl phosphorodithioate

Cat. No. B097583
CAS RN: 17702-79-3
M. Wt: 306.4 g/mol
InChI Key: NHYHUYCPBYGOOU-UHFFFAOYSA-N
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Description

S-(4,6-Dimethyl-2-pyrimidinyl) O-ethyl O-propyl phosphorodithioate, commonly known as Pyrimiphos-methyl, is a chemical compound that belongs to the family of organophosphorus insecticides. It is widely used in agriculture to control pests in crops such as cereals, cotton, fruits, and vegetables. Pyrimiphos-methyl has been shown to be effective against a wide range of insects, including aphids, thrips, and mites.

Mechanism Of Action

Pyrimiphos-methyl acts as an acetylcholinesterase inhibitor, which means that it interferes with the normal functioning of the nervous system in insects. This leads to paralysis and ultimately death of the insect.

Biochemical And Physiological Effects

Pyrimiphos-methyl has been shown to have a number of biochemical and physiological effects on insects. It can cause inhibition of acetylcholinesterase activity, disruption of ion balance, and interference with energy metabolism. Pyrimiphos-methyl has also been shown to affect the reproductive system of insects, leading to reduced fertility and decreased egg production.

Advantages And Limitations For Lab Experiments

Pyrimiphos-methyl has a number of advantages for use in lab experiments. It is relatively easy to synthesize and is readily available. It is also highly effective against a wide range of insects, making it a useful tool for studying insect physiology and behavior. However, Pyrimiphos-methyl is also highly toxic and must be handled with care. It can also have negative effects on non-target organisms, making it important to use it judiciously.

Future Directions

There are a number of potential future directions for research on Pyrimiphos-methyl. One area of interest is the development of new formulations that are less toxic to non-target organisms. Another area of research is the study of the effects of Pyrimiphos-methyl on insect populations over time, including the development of resistance. Finally, there is potential for the use of Pyrimiphos-methyl in the control of insect-borne diseases, such as malaria, which could have significant public health benefits.

Synthesis Methods

Pyrimiphos-methyl can be synthesized through a multi-step process. The first step involves the reaction of 2-chloro-4,6-dimethylpyrimidine with sodium ethoxide to form the sodium salt of 2-chloro-4,6-dimethylpyrimidine. The second step involves the reaction of the sodium salt with O-ethyl O-propyl phosphorodithioate to form Pyrimiphos-methyl.

Scientific Research Applications

Pyrimiphos-methyl has been extensively studied for its insecticidal properties. It has been shown to be effective against a wide range of insects, including those that have developed resistance to other insecticides. Pyrimiphos-methyl has also been studied for its potential use in the control of insect-borne diseases such as malaria.

properties

CAS RN

17702-79-3

Product Name

S-(4,6-Dimethyl-2-pyrimidinyl) O-ethyl O-propyl phosphorodithioate

Molecular Formula

C11H19N2O2PS2

Molecular Weight

306.4 g/mol

IUPAC Name

(4,6-dimethylpyrimidin-2-yl)sulfanyl-ethoxy-propoxy-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C11H19N2O2PS2/c1-5-7-15-16(17,14-6-2)18-11-12-9(3)8-10(4)13-11/h8H,5-7H2,1-4H3

InChI Key

NHYHUYCPBYGOOU-UHFFFAOYSA-N

SMILES

CCCOP(=S)(OCC)SC1=NC(=CC(=N1)C)C

Canonical SMILES

CCCOP(=S)(OCC)SC1=NC(=CC(=N1)C)C

Origin of Product

United States

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